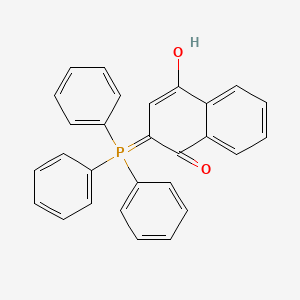
1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalenone core with a hydroxy group and a triphenylphosphoranylidene substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalenone Core: The initial step involves the synthesis of the naphthalenone core, which can be achieved through various methods such as Friedel-Crafts acylation or cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Triphenylphosphoranylidene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (alcohols), and substituted aromatic compounds (halogenated or nitrated derivatives).
科学的研究の応用
1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions through its chemical interactions.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and aromatic structure but differ in their core structure and substituents.
4-Hydroxy-2-pyrones: Similar in having a hydroxy group and aromatic ring but differ in their core structure and functional groups.
Uniqueness
1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- is unique due to its specific combination of functional groups and structural features, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
103283-95-0 |
|---|---|
分子式 |
C28H21O2P |
分子量 |
420.4 g/mol |
IUPAC名 |
4-hydroxy-2-(triphenyl-λ5-phosphanylidene)naphthalen-1-one |
InChI |
InChI=1S/C28H21O2P/c29-26-20-27(28(30)25-19-11-10-18-24(25)26)31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,29H |
InChIキー |
IVSSAZJUIYKXPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=C2C=C(C3=CC=CC=C3C2=O)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
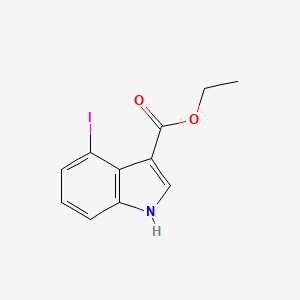
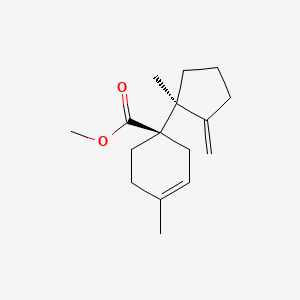
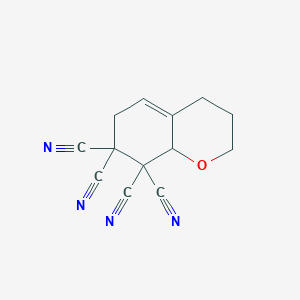
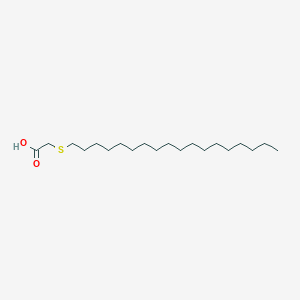
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
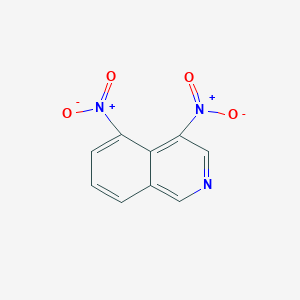
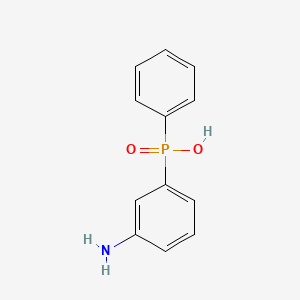
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
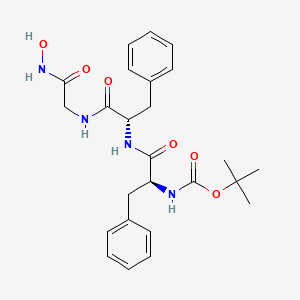
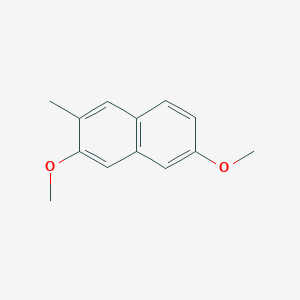
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
